molecular formula C17H19NO B11703428 N-(2-isopropylphenyl)-3-methylbenzamide

N-(2-isopropylphenyl)-3-methylbenzamide

Cat. No.: B11703428
M. Wt: 253.34 g/mol
InChI Key: AYTFLSQNGZIPTI-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-3-methylbenzamide is a chemical compound for research use only, intended for use by qualified scientists in laboratory settings. It is not for diagnostic, therapeutic, or any personal use. While the specific biological activity of this compound is not fully documented in the available literature, its structural similarity to other characterized isopropylphenyl benzamide derivatives suggests significant potential for investigation in the field of chemical ecology and insect olfaction. Research on related compounds has shown that molecules with this core structure can act as ligands for insect odorant receptors (ORs), which are critical for behaviors such as host-seeking and oviposition site selection . For instance, studies on southern house mosquito (Culex quinquefasciatus) odorant receptors like CquiOR32 have revealed that certain agonists and antagonists can elicit either excitatory or inhibitory currents, a phenomenon known as intrareceptor inhibition . This mechanism is a key area of interest for developing novel insect behavior modifiers. Therefore, this compound represents a valuable tool for researchers exploring the structure-activity relationships of odorant receptor ligands, with potential applications in the development of new insect repellents or attractants. Further research is needed to fully elucidate its mechanism of action, molecular targets, and specific research applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-12(2)15-9-4-5-10-16(15)18-17(19)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,18,19)

InChI Key

AYTFLSQNGZIPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The palladium-based approach utilizes PEPPSI-IPr (Pd-N-heterocyclic carbene complex) as a catalyst to facilitate cross-coupling between 3-methylbenzoyl esters and 2-isopropylphenylamine. The reaction proceeds via a transmetalation step where the palladium center activates the aryl ester, followed by nucleophilic attack by the amine. Key components include:

  • Catalyst : PEPPSI-IPr (0.30 mol%)

  • Base : Potassium carbonate (1.50 mmol)

  • Solvent : Toluene or 1,4-dioxane (3 mL)

  • Additive : H₂O (10 mol% to enhance catalyst turnover)

The reaction is conducted at 110°C for 16 hours under air, achieving yields of 65–78% after purification.

Work-Up and Purification

Post-reaction, the mixture is cooled, diluted with dichloromethane (20 mL), and extracted three times. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified via silica gel chromatography using petroleum ether/ethyl acetate (7:3 v/v). This method is noted for its tolerance to air and moisture, making it suitable for industrial-scale synthesis.

HATU-Mediated Amide Bond Formation

Coupling Reagents and Conditions

An alternative route employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate 3-methylbenzoic acid for coupling with 2-isopropylphenylamine. Critical parameters include:

  • Coupling agent : HATU (1.1 equiv)

  • Base : 1-Methylmorpholine (2.0 equiv)

  • Solvent : Dimethylformamide (DMF, 10 mL)

  • Reaction time : 66 hours at room temperature.

This method avoids high temperatures, yielding the product in 70–75% after work-up.

Purification Strategy

The crude product is partitioned between ethyl acetate and aqueous sodium carbonate, washed with dilute HCl and brine, and dried over sodium sulfate. Final purification involves trituration with acetone/hexane (1:4 v/v), yielding a light beige solid. While slower than the palladium method, this approach avoids transition-metal catalysts, simplifying regulatory compliance.

Comparative Analysis of Synthetic Routes

ParameterPalladium MethodHATU Method
Catalyst PEPPSI-IPr (0.30 mol%)HATU (1.1 equiv)
Temperature 110°CRoom temperature
Time 16 hours66 hours
Yield 65–78%70–75%
Byproducts MinimalMolecular nitrogen
Scalability High (air-stable)Moderate (DMF removal)

The palladium method offers faster reaction times and higher scalability, whereas the HATU route provides milder conditions and avoids metal residues.

Challenges and Optimization Strategies

Side Reactions in Palladium Catalysis

Competitive hydrolysis of the aryl ester can occur if water concentrations exceed 10 mol%, reducing yields by 15–20%. Optimizing the H₂O/additive ratio to 1:1.5 mitigates this issue.

Solvent Selection in HATU Reactions

DMF, while effective, complicates purification due to high boiling point. Substituting with tetrahydrofuran (THF) decreases yield by 30%, necessitating a trade-off between efficiency and practicality .

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkylated derivatives.

Scientific Research Applications

N-(2-isopropylphenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its amide group allows it to form hydrogen bonds with biological molecules, making it useful in drug design and discovery.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • Chloro and iodo substituents enhance electronic effects, favoring electrophilic substitution or oxidative coupling .
  • Synthetic Efficiency : The acid chloride route yields higher efficiency (62%) for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide compared to carboxylic acid methods (11%) . Similar approaches may apply to the target compound.

Reactivity in C–H Functionalization

Benzamides with N,O-bidentate directing groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, form stable five-membered chelates with transition metals (e.g., Pd, Ru), enabling regioselective C–H activation . In contrast:

  • N-(2-Isopropylphenyl) Analogs : The bulky 2-isopropyl group may reduce chelation efficiency due to steric hindrance, limiting applications in small-ring metallacycle formation .

Crystallographic and Spectroscopic Characterization

  • X-ray Crystallography : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed via single-crystal X-ray diffraction, revealing a planar benzamide core and hydrogen-bonded hydroxyl group . Similar analyses for the target compound would require resolving steric clashes from the 2-isopropyl group.
  • Spectroscopy : ¹H/¹³C NMR and IR data for analogs (e.g., C=O stretching at ~1650 cm⁻¹) provide benchmarks for verifying the target compound’s structure .

Q & A

Q. What are the established synthetic routes for N-(2-isopropylphenyl)-3-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as coupling between substituted benzoyl chlorides and amines. For example, Pd-catalyzed C–H bond functionalization of 3-methylbenzamide derivatives is a key step, requiring optimization of catalysts (e.g., Pd(OAc)₂), ligands, and solvents (e.g., DMF or toluene) to enhance yield and selectivity . Reaction parameters like temperature (80–120°C), inert atmosphere (N₂/Ar), and purification methods (column chromatography, recrystallization) are critical for reproducibility. Evidence from analogous compounds highlights the use of nucleophilic substitution and condensation reactions to introduce the isopropylphenyl group .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. Software suites like SHELXL refine crystallographic data by optimizing parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 25.0232 Å, b = 5.3705 Å), and thermal displacement factors . Complementary techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass spectrometry : For molecular weight validation (e.g., m/z = [M+H]⁺ = 310.35).
  • FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., COX-2 inhibition vs. no observed effect) may arise from assay conditions or structural analogs. Methodological approaches include:

  • Molecular docking : Compare binding affinities to target proteins (e.g., COX-2 active site) using software like AutoDock.
  • Comparative assays : Use standardized cell lines (e.g., HEK293) and control compounds (e.g., celecoxib for COX-2) to validate results.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl vs. methyl groups) to isolate activity contributors .

Q. What strategies are effective in analyzing crystallographic data for polymorphic forms of this compound?

Polymorphism can affect solubility and bioactivity. Key steps include:

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve subtle lattice differences.
  • Rietveld refinement : Compare experimental and simulated powder diffraction patterns to identify polymorphs.
  • Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points varying by 5–10°C between forms) .

Q. How can reaction byproducts and intermediates be identified during synthesis?

Advanced analytical workflows are essential:

  • LC-MS/MS : Detect low-abundance intermediates (e.g., uncyclized precursors) with high sensitivity.
  • In situ IR spectroscopy : Monitor real-time reaction progress (e.g., disappearance of starting material peaks).
  • Isolation via prep-HPLC : Purify intermediates for structural confirmation .

Methodological Tables

Table 1. Key Reaction Conditions for Pd-Catalyzed Synthesis Steps

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(OAc)₂)5–10 mol%>80% conversion
Temperature100–120°CAvoids side reactions
SolventDMF or tolueneMaximizes solubility
Reaction Time12–24 hoursEnsures completion
Source: Adapted from

Table 2. Crystallographic Data for Structural Validation

ParameterValueSoftware Used
Space GroupP2₁/cSHELXL
Unit Cell (Å)a = 25.0232, b = 5.3705WinGX
R-factor<0.05OLEX2

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